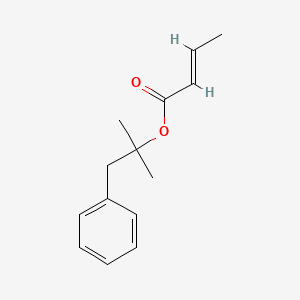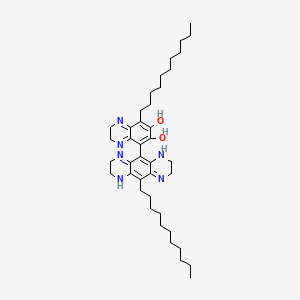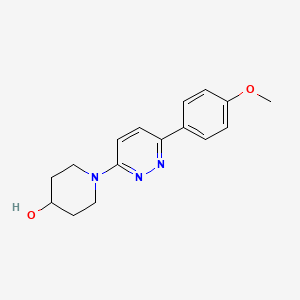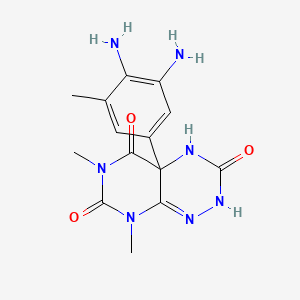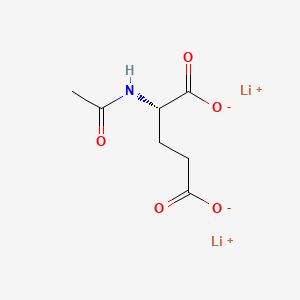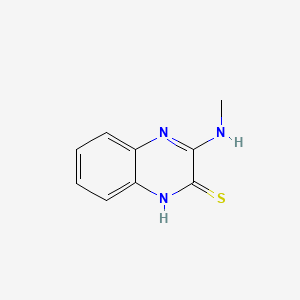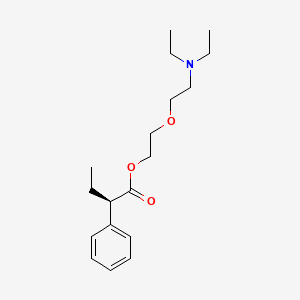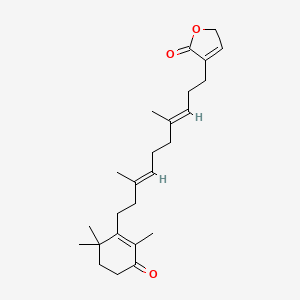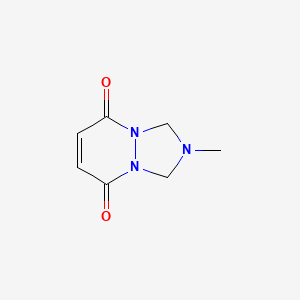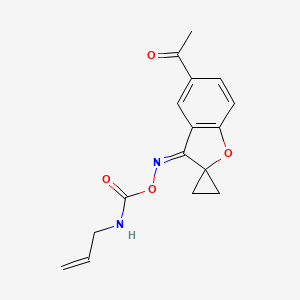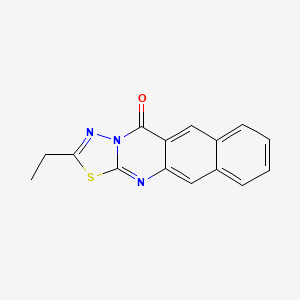
5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a quinazolinone core fused with a thiadiazole ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” typically involves multi-step organic reactions. The starting materials and reagents may include aromatic amines, thiadiazole derivatives, and various catalysts. The reaction conditions often require controlled temperatures, solvents, and pH levels to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such complex compounds may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield, purity, and cost-effectiveness. Specific details would depend on the compound’s intended use and the manufacturer’s proprietary processes.
Chemical Reactions Analysis
Types of Reactions
“5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
“5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for “5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other quinazolinone derivatives and thiadiazole-containing molecules. Examples might be:
- Quinazolin-4-one
- 1,3,4-Thiadiazole derivatives
Uniqueness
The uniqueness of “5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” lies in its specific structure, which combines the properties of both quinazolinone and thiadiazole rings. This fusion may result in unique chemical reactivity and biological activity not seen in other compounds.
Conclusion
“5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” is a complex and potentially versatile compound with applications across various scientific fields
Properties
CAS No. |
82828-63-5 |
|---|---|
Molecular Formula |
C15H11N3OS |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
14-ethyl-13-thia-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,11,14-heptaen-17-one |
InChI |
InChI=1S/C15H11N3OS/c1-2-13-17-18-14(19)11-7-9-5-3-4-6-10(9)8-12(11)16-15(18)20-13/h3-8H,2H2,1H3 |
InChI Key |
RIHBDEGQRWHDDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=O)C3=CC4=CC=CC=C4C=C3N=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



